{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride
Description
Properties
IUPAC Name |
6-azaspiro[3.4]octan-7-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-4-8(6-9-7)2-1-3-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOCHUPDPLYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(NC2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193058-98-7 | |
| Record name | {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvents: Commonly used solvents include methanol or ethanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents and their outcomes include:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Pyridinium chlorochromate (PCC) | {6-Azaspiro[3.4]octan-7-yl}methanone | Mild conditions preserve the spirocyclic structure. |
| KMnO₄ (acidic) | 7-Carboxy-6-azaspiro[3.4]octane | Over-oxidation to carboxylic acid under harsh conditions. |
| Swern oxidation (oxalyl chloride/DMSO) | Aldehyde intermediate | Requires low temperatures to avoid decomposition. |
Mechanistic Insight : The hydroxyl group acts as a nucleophile, transferring a hydride to the oxidizing agent. The spirocyclic nitrogen stabilizes transition states, influencing reaction rates .
Esterification and Acylation
The alcohol reacts with acylating agents to form esters or amides:
Key Observation : Reactions proceed efficiently in dichloromethane or THF with catalytic DMAP. Steric hindrance from the spirocyclic system slows acylation compared to linear alcohols .
Nucleophilic Substitution
The hydroxyl group is replaced by halides or amines under specific conditions:
Challenges : The rigid spirocyclic structure reduces accessibility for bulky nucleophiles, necessitating polar aprotic solvents like DMF .
Cycloaddition and Ring-Opening Reactions
The azaspiro system participates in ring-expansion or fragmentation:
| Reaction Type | Conditions | Product |
|---|---|---|
| [3+2] Cycloaddition | Cu(I)-catalyzed with alkynes | Fused tricyclic compounds |
| Acid-mediated ring-opening | HCl/EtOH | Linear amino alcohol derivatives |
Notable Example : Treatment with HCl in ethanol cleaves the spirocyclic ring, yielding a linear amino alcohol hydrochloride salt .
Salt Formation and Coordination Chemistry
The hydrochloride salt interacts with metal ions or bases:
| Reactant | Product | Application |
|---|---|---|
| NaOH | Free base ({6-Azaspiro[3.4]octan-7-yl}methanol) | Used in catalyst-free reactions . |
| AgNO₃ | Silver coordination complex | Explored for antimicrobial activity . |
Safety Note : The free base is hygroscopic and requires anhydrous storage .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly as a lead compound in drug discovery. Its spirocyclic structure allows for unique interactions with biological targets, which may lead to the development of new pharmaceuticals.
Antimicrobial Activity
Research has shown that derivatives of spirocyclic compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, at low concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 50 µg/mL |
Anti-inflammatory Properties
In preclinical studies, this compound has demonstrated the ability to modulate immune responses by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests its potential utility in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various spirocyclic compounds, including this compound, highlighted its effectiveness against resistant bacterial strains. The results indicated a marked reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to explore how modifications to the spirocyclic structure impact biological activity. The study found that specific substitutions on the nitrogen atom and hydroxymethyl group significantly enhanced antimicrobial potency while reducing cytotoxicity.
Potential Mechanisms of Action
The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors within microbial cells, disrupting normal function and leading to cell death. The unique spirocyclic framework may facilitate binding to targets that are not accessible to other compounds.
Mechanism of Action
The mechanism of action of {6-azaspiro[3.4]octan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Functional Group Impact
{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol Hydrochloride Key Difference: Replacement of a nitrogen atom with oxygen in the spiro ring. The increased H-bond acceptors (4 vs. 3) may improve aqueous solubility .
1-{2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine Hydrochloride Key Differences: Difluoro substitution and methanamine group.
Methyl 6-Azaspiro[3.4]octane-7-carboxylate Hydrochloride Key Difference: Methyl ester replaces methanol. Impact: The ester group increases lipophilicity (LogP ~0.5 estimated), favoring membrane permeability. It may act as a prodrug, releasing the carboxylic acid upon hydrolysis .
2-{6-Azaspiro[3.4]octan-7-yl}acetic Acid Hydrochloride
- Key Difference : Carboxylic acid substituent.
- Impact : The acidic group (pKa ~4-5) improves water solubility but may limit blood-brain barrier penetration. Suitable for ionic interactions in enzyme inhibition .
Biological Activity
{6-azaspiro[3.4]octan-7-yl}methanol hydrochloride is a compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of nitrogen, oxygen, and hydrochloric acid in its structure. Its spirocyclic framework contributes to its reactivity and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor binding, leading to various physiological responses relevant to drug discovery.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against various pathogens, including strains resistant to conventional antibiotics .
- Antiviral Properties : The compound has shown potential antiviral effects, particularly in studies targeting viral infections such as Dengue virus (DENV) and other flaviviruses .
- Antimalarial Effects : A novel diazaspiro[3.4]octane series, which includes derivatives of this compound, has been identified as active against multiple stages of the malaria parasite Plasmodium falciparum .
Research Findings and Case Studies
Research on this compound has yielded promising results across various studies:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR identify proton environments and confirm the spirocyclic structure. For example, distinct splitting patterns for bridgehead protons indicate restricted rotation .
- X-ray Crystallography : Single-crystal analysis (using programs like SHELXL ) resolves absolute configuration and hydrogen-bonding networks in the hydrochloride salt. This is critical for confirming the spatial orientation of the hydroxymethyl group .
What computational approaches are used to predict the biological activity of this compound, and how do structural modifications enhance target binding?
Q. Advanced Research Focus
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like GPCRs or enzymes. The spirocyclic core’s rigidity may enhance binding specificity compared to flexible analogs .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the azaspiro ring) with activity trends .
Structural Insights : Methyl or halogen substitutions at specific positions (e.g., C2 or C7) can improve lipophilicity and metabolic stability .
How do thermal stability and degradation profiles of this compound inform storage and handling protocols?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Decomposition temperatures (e.g., onset at ~200°C) guide storage conditions (e.g., refrigeration for long-term stability) .
- Kinetic Studies : Arrhenius plots of degradation rates under varying humidity/pH conditions reveal hydrolysis-sensitive moieties (e.g., the hydroxymethyl group) .
What contradictions exist in reported biological activities of structurally similar azaspiro compounds, and how can they be reconciled?
Advanced Research Focus
Contradictions : For example, some studies report high affinity for serotonin receptors, while others note inactivity. These discrepancies may arise from:
- Stereochemical Variations : Enantiomers of azaspiro compounds exhibit divergent binding profiles (e.g., (R)- vs. (S)-configured analogs) .
- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH alter ionization states and activity .
Resolution : Standardized assay protocols and enantiopure synthesis (e.g., chiral chromatography ) are critical for reproducibility.
How does the hydrochloride salt form influence solubility and bioavailability compared to freebase counterparts?
Q. Basic Research Focus
- Solubility : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) due to ionic dissociation. For example, solubility in PBS may improve by >10-fold versus the freebase .
- Bioavailability : Salt forms enhance dissolution rates in gastrointestinal media, though pharmacokinetic studies are needed to confirm in vivo advantages .
What are the challenges in scaling up synthetic routes for this compound, and how can they be addressed?
Q. Advanced Research Focus
- Purification Bottlenecks : Chromatography is impractical at scale. Alternatives include crystallization optimization (e.g., solvent polarity screening) or switchable polarity solvents .
- Intermediate Stability : Labile intermediates (e.g., N-oxide derivatives) require low-temperature handling or in situ generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
